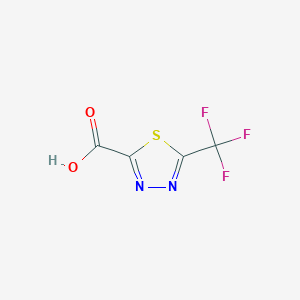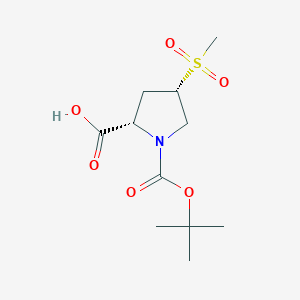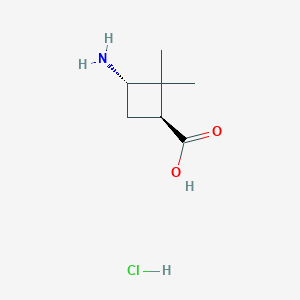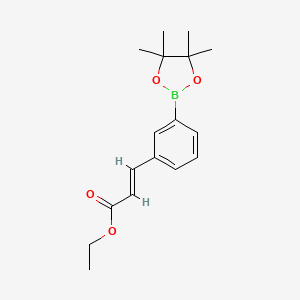
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid” are not available, trifluoromethylated compounds are generally synthesized using various methods, including photo-, enzyme-, redox-, and ultrasound-initiation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethylated compounds generally have higher acidity than their analogous fluorine substituted molecules .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid is used in the synthesis of various heterocyclic compounds, which have high potential for biological activity. This includes the synthesis of 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines, derived from derivatives of 5-arylisoxazole- and 4,5-dichloroisothiazole-3-carboxylic acids (Petkevich et al., 2021).
Antibacterial and Antiproliferative Activities
- Some novel derivatives synthesized from 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid have shown potential anti-infective and anti-inflammatory activities. For example, compounds derived from diflunisal hydrazide have been tested against various bacteria, fungi, yeast species, and viruses, showing significant activity (Ş. Küçükgüzel et al., 2007).
- Additionally, 6-Adamantyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, synthesized from related carboxylic acids, have been evaluated for their antiproliferative activity against a panel of human cell lines, indicating potential as lead compounds in drug development (Khan et al., 2010).
Agricultural Chemical Research
- In agricultural chemical research, thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles have been synthesized and tested for fungicidal activity. Some of these compounds have shown potential as wide spectrum fungicides, with significant growth inhibition against various fungi (Fan et al., 2010).
Microwave-Enhanced Synthesis
- The microwave-enhanced synthesis of 3-substituted-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, using derivatives of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid, demonstrates an environmentally benign and efficient method for producing these compounds (Zhao Gui-fang, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2O2S/c5-4(6,7)3-9-8-1(12-3)2(10)11/h(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBQYVLKYKXYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)
![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)



![Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate](/img/structure/B1403535.png)



![[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol](/img/structure/B1403541.png)
![Tert-butyl 3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B1403542.png)

![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B1403545.png)
